benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with an imidazole ring.
Mechanism of Action
Target of Action
It has been suggested that the compound could potentially target cancer cells .
Mode of Action
It has been suggested that it may induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets, leading to changes in cell cycle progression and ultimately cell death.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Result of Action
The compound has been suggested to have potential antitumor activity. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . This could result in the reduction of tumor growth and potentially lead to tumor regression.
Biochemical Analysis
Cellular Effects
Some studies suggest that similar compounds may have antiproliferative activity against various cancer cell lines
Molecular Mechanism
The molecular mechanism of action of benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not well established. Some related compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the use of palladium catalysts and bases such as cesium carbonate to facilitate the coupling of benzo[d][1,3]dioxole derivatives with imidazole precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole derivatives with additional oxygen functionalities, while reduction may produce simpler hydrocarbon derivatives .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent, particularly in the treatment of cancer due to its ability to induce apoptosis in cancer cells
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole-substituted organoselenium compounds: These compounds exhibit antioxidant and antitumor activities.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its specific combination of the benzo[d][1,3]dioxole and imidazole moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-19-13-14-5-6-15(13)12(16)9-3-4-10-11(7-9)18-8-17-10/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDESHEHRQWJAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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